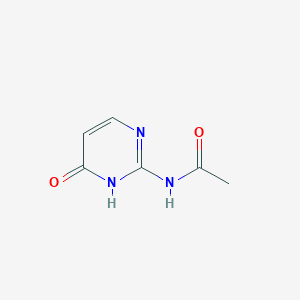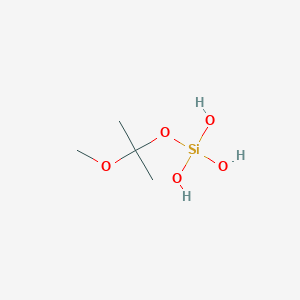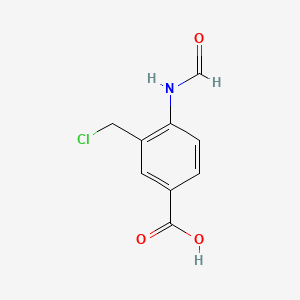
Benzoic acid, 3-(chloromethyl)-4-(formylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-(chloromethyl)-4-(formylamino)- is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of a chloromethyl group and a formylamino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(chloromethyl)-4-(formylamino)- typically involves the chloromethylation of benzoic acid followed by the introduction of a formylamino group. One common method is the reaction of benzoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chloromethyl derivative. This intermediate is then reacted with formamide under acidic conditions to introduce the formylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-(chloromethyl)-4-(formylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formylamino group to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 3-(chloromethyl)-4-(formylamino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-(chloromethyl)-4-(formylamino)- involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-(chloromethyl)-: Similar structure but lacks the formylamino group.
Benzoic acid, 3-(methyl)-4-(formylamino)-: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
Benzoic acid, 3-(chloromethyl)-4-(formylamino)- is unique due to the presence of both chloromethyl and formylamino groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
73348-41-1 |
|---|---|
Formule moléculaire |
C9H8ClNO3 |
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
3-(chloromethyl)-4-formamidobenzoic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-4-7-3-6(9(13)14)1-2-8(7)11-5-12/h1-3,5H,4H2,(H,11,12)(H,13,14) |
Clé InChI |
PEKPPMAMLZHDRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)CCl)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


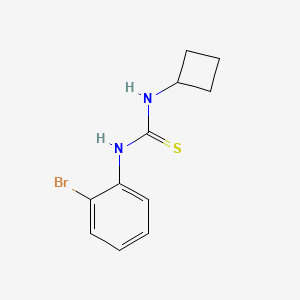

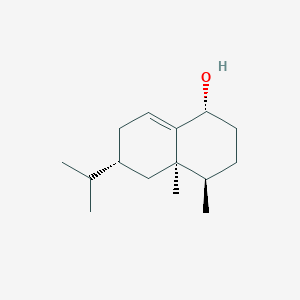
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
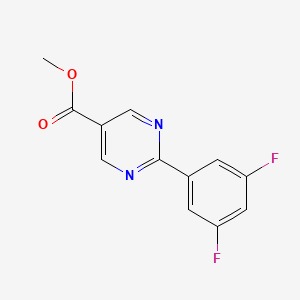


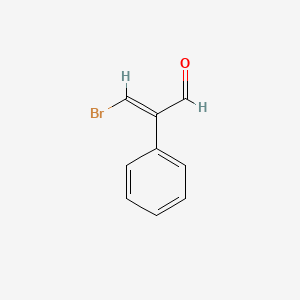
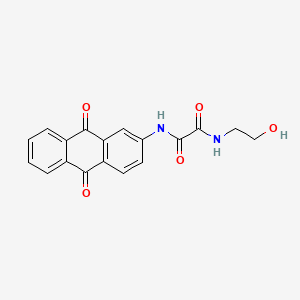
![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
